3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine structural formula and molecular weight
3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine structural formula and molecular weight
An In-depth Technical Guide to 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound built upon the privileged 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. The 7-azaindole core is a cornerstone in modern medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The addition of the 3-(2-nitroethenyl) group introduces a reactive Michael acceptor, presenting unique opportunities for covalent modification of biological targets. This document details the compound's structural formula, molecular weight, a plausible synthetic pathway with mechanistic considerations, predicted spectroscopic data for characterization, and a discussion of its potential applications in drug discovery and development. It is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.
Part 1: Physicochemical Properties and Structural Elucidation
3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound featuring a fused bicyclic heteroaromatic system. The core structure, 1H-pyrrolo[2,3-b]pyridine, consists of a pyrrole ring fused to a pyridine ring. The key substituent at the 3-position of the pyrrole ring is a nitroethenyl group, which is critical to its chemical reactivity. The "(E)" stereoisomer is generally the more stable and expected product from common synthetic routes[1].
Key Properties
| Property | Value | Source |
| Chemical Name | 3-[(E)-2-nitroethenyl]-1H-pyrrolo[2,3-b]pyridine | [1] |
| Molecular Formula | C₉H₇N₃O₂ | [1][2] |
| Molecular Weight | 189.17 g/mol | [2] |
| Monoisotopic Mass | 189.05383 Da | [1] |
| CAS Number | 183208-28-8 | [2][3] |
| SMILES | C1=CC2=C(NC=C2/C=C/[O-])N=C1 | [1] |
| InChI | InChI=1S/C9H7N3O2/c13-12(14)5-3-7-6-11-9-8(7)2-1-4-10-9/h1-6H,(H,10,11)/b5-3+ | [1] |
Structural Formula
The structural formula of the compound is depicted below, highlighting the 7-azaindole core and the key substituent.
Caption: 2D structure of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine.
Part 2: Synthesis and Mechanistic Insights
A robust and common method for synthesizing vinyl nitro compounds is the Henry reaction (or nitroaldol reaction), often followed by dehydration. In this context, a Knoevenagel-type condensation between an aldehyde and nitromethane provides a direct route. The synthesis, therefore, logically proceeds in two main steps from the commercially available 7-azaindole starting material.
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Formylation: Introduction of an aldehyde group at the C3 position of the 7-azaindole core.
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Condensation: Reaction of the resulting aldehyde with nitromethane to form the nitroethenyl group.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocol
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This step utilizes the Vilsmeier-Haack reaction, a standard method for formylating electron-rich aromatic and heterocyclic rings. The pyrrole moiety of 7-azaindole is highly activated towards electrophilic substitution, particularly at the C3 position.
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Rationale: The reaction between phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent (an electrophilic iminium salt). This electrophile preferentially attacks the electron-rich C3 position of the 7-azaindole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
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Procedure:
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Cool a solution of anhydrous DMF to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Add POCl₃ dropwise to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
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Add a solution of 1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF or a chlorinated solvent) to the reagent mixture dropwise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat (e.g., to 40-60 °C) for several hours, monitoring progress by TLC or LC-MS.
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Cool the reaction mixture and quench by carefully pouring it onto crushed ice.
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Basify the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~8-9, which will precipitate the product.
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Collect the crude product by filtration, wash with water, and dry.
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Purify the crude aldehyde by recrystallization or column chromatography on silica gel.
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Step 2: Synthesis of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine
This step is a base-catalyzed condensation reaction between the aldehyde synthesized in Step 1 and nitromethane.
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Rationale: A weak base, such as ammonium acetate (NH₄OAc), is sufficient to deprotonate nitromethane, forming a nucleophilic nitronate anion. This anion attacks the electrophilic carbonyl carbon of the aldehyde. The resulting nitro-aldol adduct readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable E-isomer of the final product.
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Procedure:
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Dissolve 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and a catalyst, such as ammonium acetate, in an excess of nitromethane, which serves as both reagent and solvent.
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Heat the mixture to reflux (approximately 100 °C) for 2-4 hours. Monitor the reaction for the disappearance of the starting aldehyde by TLC.
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Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the cooled mixture.
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Collect the solid product by filtration.
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Wash the collected solid with a cold solvent like ethanol or isopropanol to remove residual nitromethane and catalyst.
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If necessary, the product can be further purified by recrystallization to yield a pure crystalline solid.
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Part 3: Spectroscopic Characterization
While specific experimental spectra are not widely published, the structure of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine allows for the confident prediction of its key spectroscopic features. These predictions are vital for confirming the identity and purity of the synthesized compound.
| Spectroscopy Type | Predicted Key Features |
| ¹H NMR | Pyrrole/Pyridine Protons: Multiple signals in the aromatic region (δ 7.0-8.5 ppm).Vinyl Protons (-CH=CH-): Two doublets (δ 7.5-8.5 ppm) with a large coupling constant (J ≈ 13-16 Hz), characteristic of a trans (E) configuration.Pyrrole N-H: A broad singlet at high chemical shift (δ > 10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | Nine distinct signals corresponding to the nine carbon atoms in the molecule. Key signals would include those for the two vinyl carbons and the carbons of the heterocyclic core. |
| Infrared (IR) | N-H Stretch: A broad absorption band around 3300-3100 cm⁻¹.Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.C=C Stretch: Aromatic and vinyl stretches in the 1650-1450 cm⁻¹ region.NO₂ Asymmetric Stretch: A strong, sharp absorption band around 1550-1500 cm⁻¹.NO₂ Symmetric Stretch: A strong, sharp absorption band around 1350-1300 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion: [M]⁺ at m/z ≈ 189.05.Adducts (ESI): Predicted [M+H]⁺ at m/z 190.06111 and [M+Na]⁺ at m/z 212.04305[1].Fragmentation: Likely loss of NO₂ (46 Da) and other fragments from the nitroethenyl side chain. |
Part 4: Relevance in Drug Discovery and Development
The therapeutic potential of this compound stems from the combination of its two key structural motifs: the 7-azaindole core and the nitroethenyl substituent.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure
The 7-azaindole core is considered a "privileged scaffold" in medicinal chemistry. Its structure mimics the purine core of ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of many protein kinases. This has led to the development of numerous drugs and clinical candidates targeting kinases involved in cell proliferation and signaling.[4][5]
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Examples of 7-Azaindole Derivatives in Research:
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FGFR Inhibitors: For treating cancers driven by abnormal fibroblast growth factor receptor signaling[5].
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PDE4B Inhibitors: Investigated for central nervous system disorders[4].
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TNIK Inhibitors: Developed as potential treatments for colorectal cancer.
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Vemurafenib: A marketed drug for melanoma that contains a related pyrrolo[2,3-b]pyridine core structure[6].
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The 3-(2-Nitroethenyl) Group: A Reactive Pharmacophore
The nitroethenyl group is a potent electron-withdrawing system, making the β-carbon (the carbon furthest from the ring) highly electrophilic. This functionality makes the entire group an excellent Michael acceptor.
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Mechanism of Action: This electrophilic nature allows the compound to potentially form covalent bonds with nucleophilic residues (such as cysteine or lysine) in the active sites of target proteins. Covalent inhibition can lead to increased potency, longer duration of action, and improved therapeutic outcomes compared to non-covalent inhibitors.
Caption: Drug discovery relevance of the core scaffold and key substituent.
Conclusion
3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest to the drug discovery community. It synergistically combines a privileged, kinase-targeting scaffold with a reactive, covalent-binding functional group. The straightforward synthetic route makes it an accessible building block for creating libraries of potential inhibitors. Its well-defined physicochemical and spectroscopic properties allow for reliable synthesis and characterization. Further investigation into this and related molecules could yield novel and potent therapeutic agents for oncology, inflammatory diseases, and other conditions driven by aberrant enzyme activity.
References
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PubChemLite. (n.d.). 3-(2-nitroethenyl)-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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Orr, M. et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3336. Available at: [Link]
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Li, Y. et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16483-16497. Available at: [Link]
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NextSDS. (n.d.). 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine — Chemical Substance Information. Retrieved from [Link]
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El-Mernissi, R. et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(2), 100845. Available at: [Link]
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